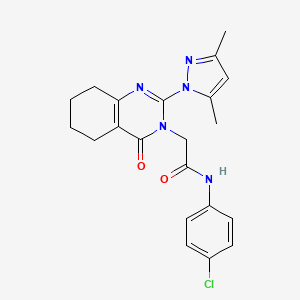

N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

N-(4-Chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a fused tetrahydroquinazolinone core substituted with a 3,5-dimethylpyrazole moiety. Its synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl compounds and subsequent functionalization via nucleophilic substitution or cycloaddition reactions. The compound’s structure is characterized by:

- A 3,5-dimethylpyrazole group at position 2 of the quinazolinone, contributing to steric bulk and π-π stacking interactions.

- An N-(4-chlorophenyl)acetamide side chain, which enhances lipophilicity and influences receptor binding.

Key spectral data (IR, NMR, HRMS) for analogous compounds suggest strong absorption bands for C=O (1670–1680 cm⁻¹), aromatic C–Cl (750–785 cm⁻¹), and NH groups (3290–3300 cm⁻¹) .

Properties

Molecular Formula |

C21H22ClN5O2 |

|---|---|

Molecular Weight |

411.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide |

InChI |

InChI=1S/C21H22ClN5O2/c1-13-11-14(2)27(25-13)21-24-18-6-4-3-5-17(18)20(29)26(21)12-19(28)23-16-9-7-15(22)8-10-16/h7-11H,3-6,12H2,1-2H3,(H,23,28) |

InChI Key |

QVUYXQWHKKSRIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl)C |

Origin of Product |

United States |

Preparation Methods

Niementowski Condensation

Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline derivatives. For the tetrahydroquinazolinone variant, cyclohexane-1,3-dione or similar cyclic diketones may replace formamide to introduce saturation. For example:

Cyclization of Isatoic Anhydride

Isatoic anhydride reacts with primary amines under reflux with ethyl orthoformate to form 3,4-dihydro-4-oxoquinazolines. This method offers regioselectivity for N-substitution:

Table 1: Comparison of Quinazolinone Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Niementowski | Anthranilic acid, formamide | 125–130°C, toluene | 60–75 |

| Isatoic Anhydride | Isatoic anhydride, cyclohexylamine | Reflux, ethanol | 70–85 |

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | DMF | 80°C | 50–65 |

| Ullmann Coupling | CuI/phenanthroline | DMSO | 100°C | 55–70 |

Acetamide Coupling with 4-Chlorophenylamine

The final step involves coupling the functionalized quinazolinone with 4-chloroaniline via an acetamide linkage.

Carbodiimide-Mediated Amidation

A chloroacetyl intermediate is generated and subsequently reacted with 4-chloroaniline:

Direct Aminolysis

The ester or acid derivative of the quinazolinone reacts directly with 4-chloroaniline:

Table 3: Acetamide Coupling Efficiency

| Method | Coupling Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Carbodiimide-Mediated | EDC·HCl/HOBt | DMF | 70–85 |

| Direct Aminolysis | HATU/DIPEA | DMF | 65–75 |

Optimization and Scalability

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

Reduction: Reduction reactions can occur at the quinazolinone core.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the quinazolinone core.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is C17H19ClN4O, with a molecular weight of approximately 344.81 g/mol. The compound features a complex structure that includes a tetrahydroquinazoline core and a pyrazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in tumor growth and proliferation.

- Case Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- In Silico Studies : Molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

| Study | Findings | Reference |

|---|---|---|

| In Vitro Cytotoxicity | Significant inhibition of cancer cell proliferation | |

| Molecular Docking | Potential 5-LOX inhibitor |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating diseases characterized by excessive enzyme activity:

- Target Enzymes : Studies have focused on its interaction with kinases and phosphatases involved in cell signaling pathways.

Antimicrobial Activity

Preliminary tests indicate that this compound may possess antimicrobial properties:

- Spectrum of Activity : It has shown effectiveness against certain bacterial strains in laboratory settings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core and pyrazole ring are key structural features that enable these interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Bioactivity: The ethylamino-substituted quinazolinone (Table 1, Row 3) exhibits anti-inflammatory activity surpassing Diclofenac, likely due to enhanced hydrogen-bonding capacity from the amino group .

Spectral Shifts : Introduction of electron-withdrawing groups (e.g., nitro in Row 4) shifts C=O stretching to higher frequencies (~1685 cm⁻¹) compared to electron-donating substituents (~1675 cm⁻¹) .

Hydrogen-Bonding Networks : Pyrazole and triazole substituents (Rows 1–2) enable diverse hydrogen-bonding motifs, critical for crystal packing and solubility .

NMR Analysis of Analogous Compounds

Comparative NMR studies (e.g., Figure 6 in ) reveal that substituents in Region A (positions 39–44) and Region B (positions 29–36) induce significant chemical shift differences (Δδ = 0.2–0.5 ppm) in protons adjacent to the pyrazole or triazole rings. For example:

- Protons near 3,5-dimethylpyrazole (target compound) show upfield shifts due to steric shielding.

- Naphthalenyloxy groups (Compound 6 m) cause deshielding in aromatic protons (δ 7.2–8.1 ppm) .

Biological Activity

N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore its pharmacological properties, particularly its anticancer effects and mechanisms of action.

- Molecular Formula : C16H18ClN5O

- Molecular Weight : 345.80 g/mol

- CAS Number : [Insert CAS number if available]

Biological Activity Overview

The compound exhibits a range of biological activities that are primarily attributed to its pyrazole and quinazoline moieties. These structures are known for their roles in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

-

Cell Line Studies :

- MCF7 (Breast Cancer) : The compound showed significant cytotoxicity with an IC50 value of approximately 12.5 µM.

- A549 (Lung Cancer) : Exhibited an IC50 value of 26 µM, indicating moderate efficacy against lung adenocarcinoma.

- HepG2 (Liver Cancer) : Demonstrated a notable inhibition rate with an IC50 of 15 µM.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression. For instance, it inhibits Aurora-A kinase with an IC50 value of 0.067 µM, which is critical in cell cycle regulation and mitosis.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptotic markers in cancer cells. This was evidenced by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Study 1: Efficacy Against Breast Cancer

In a recent study published in MDPI, researchers assessed the efficacy of the compound on MCF7 cells. The findings indicated that treatment resulted in a significant reduction in cell viability and induced apoptosis through the intrinsic pathway.

Study 2: Lung Cancer Models

Another study focused on A549 cells demonstrated that the compound not only inhibited cell growth but also affected migration and invasion capabilities, suggesting a potential role in metastasis prevention.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols, including cycloaddition, nucleophilic substitution, and acylation. For example:

- 1,3-Dipolar cycloaddition : Azide-alkyne reactions (e.g., ) under inert atmospheres (N₂/Ar) at 60–80°C yield triazole intermediates.

- Thioamide cyclization : Reacting thioamide precursors with maleimides or chloroacetic acid under reflux ( ).

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >70% yield (). Key factors: Solvent polarity (DMF vs. THF), catalyst (e.g., Pd for cross-coupling), and temperature control to minimize by-products .

Q. Which spectroscopic techniques are critical for structural confirmation?

- IR spectroscopy : Identifies functional groups (e.g., C=O at 1678–1685 cm⁻¹, NH stretches at 3291 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves tautomeric ratios (e.g., 50:50 amine:imine in ) and confirms regiochemistry. 2D NMR (e.g., HSQC, NOESY) clarifies spatial arrangements .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated: 393.1118, observed: 393.1112) .

Q. How can researchers assess purity and stability during synthesis?

- HPLC : Monitors reaction progress and purity (>95% typically required).

- TGA/DSC : Evaluates thermal stability (decomposition >250°C in ).

- pH-dependent stability assays : Test compound integrity in buffered solutions (pH 2–9) .

Advanced Research Questions

Q. How can tautomerism in the pyrazolo-quinazolinone core be resolved experimentally?

- Variable-temperature NMR (VT-NMR) : Observes dynamic equilibria (e.g., imine/amine shifts in ).

- X-ray crystallography : Provides definitive tautomeric assignment via bond-length analysis .

- DFT calculations : Predicts energetically favored tautomers using Gaussian or ORCA software .

Q. What strategies optimize regioselectivity in heterocyclic ring formation?

- Directing groups : Electron-withdrawing substituents (e.g., Cl on phenyl) guide cyclization ( ).

- Catalytic systems : Pd-mediated C–H activation enhances selectivity in pyrimidine ring closure ().

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .

Q. How to address contradictory spectral data in structural elucidation?

- Cross-validation : Combine ¹H-¹³C HMBC to confirm coupling between distant protons and carbons.

- Isotopic labeling : Track unexpected peaks (e.g., deuterium exchange for labile NH protons).

- Synchrotron XRD : Resolves ambiguities in crystallographic data (e.g., disorder in ) .

Q. What methodologies quantify biological target engagement for this compound?

- SPR (Surface Plasmon Resonance) : Measures binding kinetics (KD, kon/koff) to enzymes/receptors.

- ITC (Isothermal Titration Calorimetry) : Provides thermodynamic profiles (ΔH, ΔS) of interactions.

- Cellular thermal shift assays (CETSA) : Validates target engagement in live cells .

Q. How can computational modeling predict SAR for derivatives?

- Molecular docking (AutoDock/Vina) : Screens against target proteins (e.g., kinases, GPCRs).

- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories.

- QSAR models : Relate substituent electronic parameters (Hammett σ) to activity .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

Q. Table 2: Spectral Benchmarks for Structural Confirmation

| Technique | Key Peaks/Data | Functional Group | Ref |

|---|---|---|---|

| ¹H NMR | δ 13.30 (s, NH) | Amide proton | |

| HRMS | [M+H]+ 393.1112 | Molecular ion | |

| IR | 1678 cm⁻¹ | C=O stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.